Z-FA-Fmk

Vue d'ensemble

Description

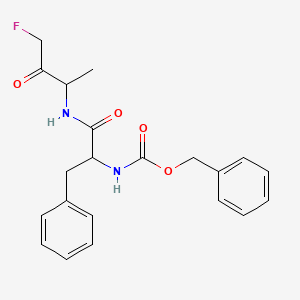

Z-FA-FMK, également connu sous le nom de benzyloxycarbonyl-phénylalanine-alanine-fluorométhylcétone, est un inhibiteur irréversible puissant des protéases à cystéine. Ce composé inhibe sélectivement les caspases effectrices 2, 3, 6 et 7, mais pas les caspases 8 et 10. Il est largement utilisé dans la recherche scientifique pour étudier l'apoptose et d'autres processus cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Z-FA-FMK implique le couplage de la benzyloxycarbonyl-phénylalanine et de l'alanine avec un groupe fluorométhylcétone. La réaction nécessite généralement l'utilisation de réactifs de couplage tels que le dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de la liaison peptidique. La réaction est effectuée dans un solvant organique comme le diméthylformamide (DMF) sous atmosphère inerte .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Le composé est généralement purifié en utilisant des techniques chromatographiques, puis lyophilisé pour le stockage .

Analyse Des Réactions Chimiques

Types de réactions

Le Z-FA-FMK subit principalement des réactions de substitution en raison de la présence du groupe fluorométhylcétone. Il peut également participer à des réactions d'hydrolyse en conditions acides ou basiques .

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols. Les réactions sont généralement effectuées dans des solvants organiques comme le DMF ou le dichlorométhane (DCM) à température ambiante.

Réactions d'hydrolyse : L'hydrolyse acide ou basique peut être effectuée en utilisant de l'acide chlorhydrique (HCl) ou de l'hydroxyde de sodium (NaOH) en solutions aqueuses.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dérivés substitués correspondants ou les fragments hydrolysés du this compound .

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber des protéases spécifiques. Certaines de ses applications comprennent :

Chimie : Utilisé comme outil pour étudier la cinétique enzymatique et les mécanismes d'inhibition.

Biologie : Employé en biologie cellulaire pour étudier l'apoptose et d'autres processus cellulaires.

Médecine : Utilisé dans des études précliniques pour comprendre le rôle des protéases dans des maladies telles que le cancer et les maladies neurodégénératives.

Industrie : Appliqué dans le développement de tests diagnostiques et d'agents thérapeutiques

Mécanisme d'action

Le this compound exerce ses effets en se liant de manière covalente au site actif des protéases à cystéine, inhibant ainsi leur activité. Le composé cible spécifiquement le résidu de cystéine catalytique dans la protéase, formant une liaison thioéther stable. Cette inhibition irréversible empêche la protéase de cliver ses substrats, conduisant à la modulation de diverses voies cellulaires .

Applications De Recherche Scientifique

Applications in Apoptosis Research

2.1. Neuroprotection Studies

Z-FA-Fmk has been shown to protect neurons from ischemic injury and excitotoxicity induced by glutamate receptor activation. In various models, including myocardial ischemia-reperfusion injury, this compound administration significantly reduced infarct size and cardiomyocyte apoptosis .

Case Study:

- Model: Rat model of myocardial ischemia-reperfusion

- Findings: Administration at 0.1 μM reduced infarct size by approximately 24.6% .

2.2. Immunological Studies

The compound has been utilized to investigate its immunosuppressive properties, particularly in human T cells. This compound inhibited T cell proliferation induced by mitogens and interleukin-2 in vitro, suggesting its potential as an immunosuppressant .

Case Study:

- Model: Human T cell activation

- Findings: this compound treatment led to decreased intracellular glutathione levels and increased reactive oxygen species, correlating with inhibited T cell activation .

Applications in Cancer Research

This compound's ability to inhibit specific caspases allows researchers to dissect the apoptotic pathways activated by various cancer therapies. Its selective inhibition can help differentiate between apoptotic signals that lead to cell death versus those that promote survival.

Case Study:

- Synthetic Retinoid-related Molecules: In studies involving retinoid-related molecules that induce apoptosis in cancer cells, this compound effectively blocked DEVDase activity and DNA fragmentation .

Viral Infection Studies

Recent research indicates that this compound may play a role in antiviral therapies. It has been identified as a potent inhibitor of the main protease of SARS-CoV-2, suggesting potential applications in treating COVID-19 .

Data Table: Efficacy Against Viral Proteases

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | Mpro (nsp5) | 11.39 |

Potential Therapeutic Applications

Beyond research applications, this compound shows promise in therapeutic contexts:

5.1. Treatment of Autoimmune Diseases

In models of rheumatoid arthritis, this compound demonstrated significant immunosuppressive effects that could be beneficial for treatment strategies aimed at modulating immune responses .

5.2. Cryopreservation Techniques

this compound has been investigated for its potential use as a cryopreservative in livestock breeding technologies, enhancing the viability of embryos during cryopreservation by preventing aberrant apoptosis .

Mécanisme D'action

Z-FA-FMK exerts its effects by covalently binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound specifically targets the catalytic cysteine residue in the protease, forming a stable thioether bond. This irreversible inhibition prevents the protease from cleaving its substrates, leading to the modulation of various cellular pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Z-VAD-FMK : Un autre inhibiteur à base de fluorométhylcétone qui cible un éventail plus large de caspases, y compris les caspases initiatrices 8 et 10.

Z-DEVD-FMK : Inhibe sélectivement la caspase 3 et est couramment utilisé dans les études sur l'apoptose.

LLL-12 : Un inhibiteur de petite molécule avec un mécanisme d'action différent, mais également utilisé dans la recherche sur l'apoptose

Unicité

Le Z-FA-FMK est unique en raison de son inhibition sélective des caspases effectrices et des protéases à cystéine. Cette sélectivité en fait un outil précieux pour étudier des processus cellulaires spécifiques sans affecter d'autres protéases .

Activité Biologique

Z-FA-Fmk (Z-Phe-Ala-fluoromethylketone) is a potent inhibitor primarily targeting cysteine proteases, particularly cathepsins and effector caspases. Its biological activity has been extensively studied in various contexts, including apoptosis, viral infections, and cancer therapy. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound selectively inhibits effector caspases such as caspases 2, 3, 6, and 7 while showing minimal effects on initiator caspases like caspases 8 and 10. This selectivity is crucial for its role in modulating apoptosis pathways. In vitro studies indicate that this compound effectively blocks DEVDase activity, a marker for caspase activation, thereby preventing DNA fragmentation and cell death associated with apoptosis .

Table 1: Inhibition Profile of this compound on Caspases

| Caspase Type | Inhibition Effect |

|---|---|

| Effector Caspases | |

| Caspase 2 | High |

| Caspase 3 | High |

| Caspase 6 | Moderate |

| Caspase 7 | High |

| Initiator Caspases | |

| Caspase 8 | None |

| Caspase 9 | Partial |

| Caspase 10 | None |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. As a host cathepsin L protease inhibitor, it demonstrated significant efficacy in inhibiting viral replication in vitro across various strains of the virus. The effective concentrations (EC50) ranged from 0.55 to 2.41 μM, which is comparable or superior to existing antiviral therapies like nirmatrelvir and molnupiravir .

In vivo studies using K18 hACE2 transgenic mice showed that oral administration of this compound at a dose of 25 mg/kg resulted in a survival rate improvement of up to 60% compared to controls. The compound exhibited a longer half-life than other tested antivirals, suggesting potential for broader therapeutic applications .

Case Studies

- Reovirus Pathogenesis : A study demonstrated that this compound completely blocked reovirus infection in animal models, highlighting its potential as a therapeutic agent against viral pathogenesis .

- Cell Death Modulation : Research indicated that treatment with this compound altered cell death modalities from apoptosis to necrosis in specific contexts, suggesting its role in influencing cell fate decisions during stress responses .

- Epithelial Cell Proliferation : Another investigation found that this compound activated duodenal epithelial cell proliferation, indicating its potential utility in gastrointestinal health and disease management .

Propriétés

IUPAC Name |

benzyl N-[1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVEBPEZMSPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Z-FA-FMK | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909641 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(4-fluoro-3-oxobutan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96922-64-4, 105637-38-5 | |

| Record name | Carbamic acid, [2-[(3-fluoro-1-methyl-2-oxopropyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96922-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mdl 201053 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096922644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(4-fluoro-3-oxobutan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.